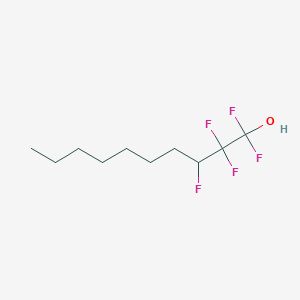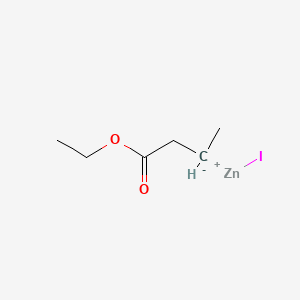
ethyl butanoate;iodozinc(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl butanoate is an ester with the chemical formula CH₃CH₂CH₂COOCH₂CH₃. It is known for its pleasant fruity aroma, often described as pineapple-like. Iodozinc(1+) is a cationic form of zinc iodide, represented as ZnI⁺. This compound is less commonly discussed but plays a role in various chemical reactions, particularly in organometallic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl butanoate is typically synthesized through the esterification of butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is as follows:
CH3CH2CH2COOH+CH3CH2OH→CH3CH2CH2COOCH2CH3+H2O
Iodozinc(1+) can be prepared by reacting zinc with iodine in an appropriate solvent under controlled conditions. The reaction is:
Zn+I2→ZnI+
Industrial Production Methods
Ethyl butanoate is produced industrially through similar esterification processes, often using continuous flow reactors to optimize yield and efficiency. The production of iodozinc(1+) is less common on an industrial scale but can be achieved through specialized organometallic synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl butanoate can be hydrolyzed back to butanoic acid and ethanol.
Reduction: Ethyl butanoate can be reduced to butanol using reducing agents like lithium aluminum hydride.
Transesterification: It can react with other alcohols to form different esters.
Iodozinc(1+) participates in various organometallic reactions, including:
Oxidative Addition: It can undergo oxidative addition with organic halides.
Transmetalation: It can participate in transmetalation reactions with other metal halides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Catalysts like sodium methoxide.
Major Products
Hydrolysis: Butanoic acid and ethanol.
Reduction: Butanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Ethyl butanoate is widely used in the food and fragrance industries due to its pleasant aroma. It is also used in scientific research to study esterification and hydrolysis reactions. Iodozinc(1+) is used in organometallic chemistry for the synthesis of complex organic molecules and in catalysis research.
Wirkmechanismus
Ethyl Butanoate
The mechanism of action for ethyl butanoate in hydrolysis involves nucleophilic attack by water on the carbonyl carbon, followed by proton transfers and bond cleavage to yield butanoic acid and ethanol.
Iodozinc(1+)
Iodozinc(1+) acts as a Lewis acid, facilitating various organometallic reactions by stabilizing negative charges and activating substrates for nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Acetate: Another ester with a fruity aroma, used as a solvent.
Methyl Butanoate: Similar structure but with a methyl group instead of an ethyl group, also used in fragrances.
Zinc Chloride: Similar to iodozinc(1+), used in various chemical reactions.
Uniqueness
Ethyl butanoate is unique for its specific aroma profile and its use in flavor and fragrance industries. Iodozinc(1+) is unique for its role in specialized organometallic reactions, offering different reactivity compared to other zinc halides.
Eigenschaften
CAS-Nummer |
113274-34-3 |
|---|---|
Molekularformel |
C6H11IO2Zn |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
ethyl butanoate;iodozinc(1+) |
InChI |
InChI=1S/C6H11O2.HI.Zn/c1-3-5-6(7)8-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
WXECUSYQRBTUTG-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C[CH-]C.[Zn+]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


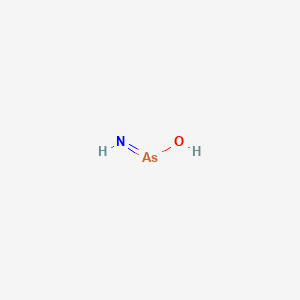
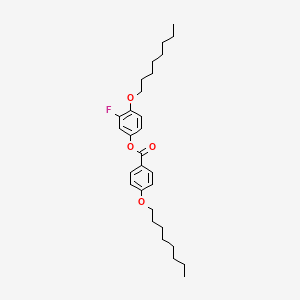
![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)
![2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one](/img/structure/B14301717.png)
![4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B14301718.png)
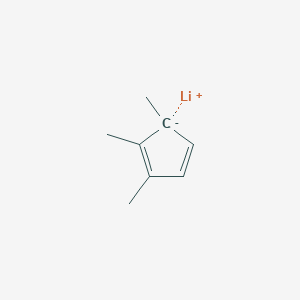
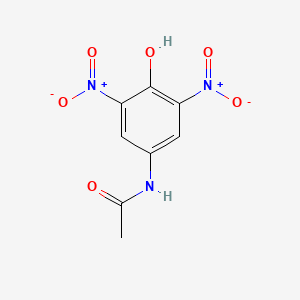
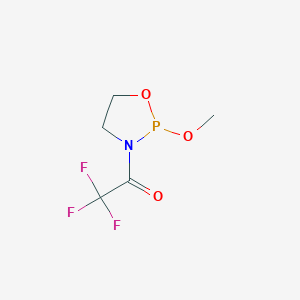


![Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-](/img/structure/B14301754.png)
